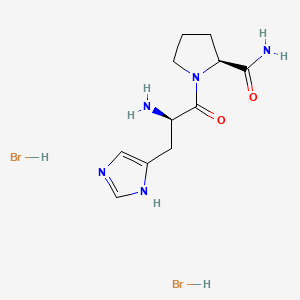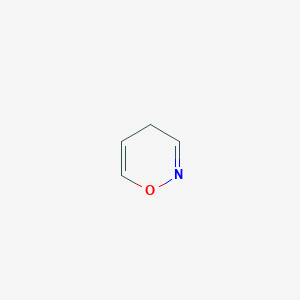
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a diethylaminoethyl group, an isothiocyanatophenyl group, and a phenylpropanoate moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate typically involves multistep organic reactions. One common method includes the reaction of diethylaminoethyl chloride with 2-(4-isothiocyanatophenyl)-2-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as using less toxic solvents and catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis .
Biology
In biological research, 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate is used as a probe for studying protein-ligand interactions. Its isothiocyanate group can form covalent bonds with amino acids like cysteine, making it useful for labeling proteins .
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can alter the function of the target protein, making it useful for studying protein function and developing new drugs.
相似化合物的比较
Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the diethylaminoethyl group.
2-(4-Isothiocyanatophenyl)ethanol: Similar isothiocyanate group but different backbone structure.
Uniqueness
2-(Diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C24H28N2O6S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-(4-isothiocyanatophenyl)-2-phenylpropanoate;oxalic acid |
InChI |
InChI=1S/C22H26N2O2S.C2H2O4/c1-4-24(5-2)15-16-26-21(25)22(3,18-9-7-6-8-10-18)19-11-13-20(14-12-19)23-17-27;3-1(4)2(5)6/h6-14H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
AGMGQDOWYGYXDR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N=C=S.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)


